(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride
Overview
Description
“(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12FNO.HCl . It is also known as "2-(2-fluoro-4-Methoxyphenyl)ethanamine" .
Molecular Structure Analysis
The molecular structure of “(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride” consists of a benzene ring substituted with a fluoro group at the 2-position and a methoxy group at the 4-position. The benzene ring is further connected to an ethanamine group .Scientific Research Applications
Metabolic Pathway Analysis
In the realm of metabolism studies, research has demonstrated significant progress. For instance, Kanamori et al. (2002) analyzed the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying a series of metabolites. This study revealed the intricate pathways involved, offering insights into the metabolism of related compounds, which can be essential for understanding the metabolic fate of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in similar settings Kanamori et al., 2002.
Chemical Synthesis and Characterization
The chemical synthesis and structural characterization of compounds related to (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride have been a focal point of research. For instance, Tan Bin (2011) successfully synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the potential for synthesizing and characterizing related compounds Tan Bin, 2011.
Antimicrobial Activity Research
The antimicrobial properties of chemically related compounds have been extensively studied. Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and evaluated their antimicrobial activities. This research underscores the potential biomedical applications of related compounds, suggesting avenues for the exploration of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride in similar contexts Puthran et al., 2019.
Luminescence and Material Studies
Investigations into the luminescent properties and material applications of related compounds have also been a point of interest. Tong et al. (2004) delved into the transport and luminescence properties of naphthyl phenylamine compounds, providing a foundation for understanding the physical properties of related compounds, including (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride Tong et al., 2004.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGPYFQNNQZFTB-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681089 | |
Record name | (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
1149383-12-9 | |
Record name | (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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